molecular formula C6H11N5 B13327075 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13327075
M. Wt: 153.19 g/mol
InChI Key: HHPXYOMHYFDHPD-UHFFFAOYSA-N
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Description

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors . This versatility has led to the exploration of TP-based compounds in multiple therapeutic areas. In infectious disease research, hybrid TP derivatives have been identified as potent inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits, presenting a promising mechanism for developing new anti-flu agents . In oncology, the TP scaffold has been successfully utilized in the development of inhibitors targeting key enzymes such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks), which are crucial regulators of cell proliferation and survival . The scaffold's ability to engage the ATP-binding pockets of these kinases, combined with its favorable physicochemical properties, makes it a valuable template for creating potent and selective anticancer leads. Furthermore, the TP core exhibits metal-chelating properties, forming complexes with platinum and ruthenium that have been investigated for their antitumor potential . Researchers value this compound for its potential to yield new insights and candidates in the development of targeted therapies.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-4-2-3-8-6-9-5(7)10-11(4)6/h4H,2-3H2,1H3,(H3,7,8,9,10)

InChI Key

HHPXYOMHYFDHPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 7-Methyl-2-hydroxy-triazolopyrimidine

Ethyl 5-amino-1,2,4-triazole-3-carboxylate (3 ) reacts with 1-methyl-1,3-butanedione (4 ) in acetic acid under reflux to form 5 . Basic hydrolysis removes the ester group, yielding 6 .

Procedure :

  • 3 (10 mmol) and 4 (10 mmol) in acetic acid (50 mL) are refluxed for 24 hours.
  • Hydrolysis with NaOH (2M, 30 mL) yields 6 (85–90% yield).

Step 2: Chlorination and Amination

6 is treated with POCl₃ to form 2-chloro-7-methyl-triazolopyrimidine (7 ), which undergoes amination with NH₃ in ethanol/DMF.

Procedure :

  • 6 (5 mmol) and POCl₃ (15 mL) are refluxed for 6 hours.
  • 7 (5 mmol) is stirred with NH₃ (25% aq., 20 mL) in ethanol/DMF (1:1) at 80°C for 12 hours.

Key Data :

Parameter Value Source
Chlorination yield 75–80%
Amination yield 70–75%

Green Synthesis Using α-Cyanoketene Dithioacetal

A solvent-free approach employs α-cyanoketene dithioacetal (8 ) and 3,5-diamino-1,2,4-triazole (1 ) under microwave irradiation.

Procedure :

  • 1 (10 mmol) and 8 (10 mmol) are irradiated (300 W, 100°C) for 15 minutes.
  • The product is purified via column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 85–90%
Reaction time 15 minutes

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation One-step, high regioselectivity Requires specific diketones 80–90%
Chlorination-Amination Flexible for derivatives Multi-step, toxic POCl₃ usage 70–80%
Green Synthesis Solvent-free, rapid Specialized equipment needed 85–90%

Structural Characterization

Key spectral data for 7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine:

Applications and Derivatives

The 2-amino group enables further functionalization:

  • Antiviral activity : Derivatives inhibit influenza polymerase PA-PB1 interaction (IC₅₀ = 2–5 µM).
  • Antitumor activity : Analogues show cytotoxicity against HeLa cells (IC₅₀ = 10–15 µM).

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .

Scientific Research Applications

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Position 7 : The target compound’s methyl group is replaced with bulkier (e.g., phenyl) or electron-deficient (e.g., CF₃) groups in analogs, altering steric and electronic profiles .
  • Position 2: Amine substitution is critical for hydrogen bonding; replacement with difluoromethyl (nonpolar) or sulfonamides (polar) modulates solubility and target interactions .

Physicochemical Properties

  • Lipophilicity: Methyl at position 7 (target compound) reduces polarity vs.
  • Metabolic Stability : Fluorinated derivatives (e.g., Compound 36 in ) exhibit enhanced stability due to resistance to oxidative metabolism.
  • Melting Points : Vary widely; e.g., Compound 36 () melts at 208°C, while sulfonamide derivatives () likely have higher melting points due to hydrogen bonding .

Biological Activity

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine system, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antitumor agent and its antimicrobial and antiviral properties.

  • Molecular Formula : C6_{6}H10_{10}N4_{4}
  • Molecular Weight : 154.18 g/mol
  • CAS Number : 102169-67-5

Biological Activity Overview

Research has demonstrated that 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits significant biological activity:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can disrupt signaling pathways critical for tumor growth and survival.
  • Antimicrobial Properties :
    • It has been evaluated for its effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
  • Antiviral Effects :
    • Recent studies have highlighted its potential against viral infections. The compound has been shown to interfere with viral replication processes by targeting viral polymerases and other key proteins involved in the viral life cycle .

The biological activity of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound inhibits specific kinases that play crucial roles in cell signaling pathways related to cancer progression.
  • Enzyme Inhibition : It disrupts the function of enzymes necessary for microbial survival and replication.
  • Viral Targeting : Inhibition of viral polymerases leads to decreased viral load in infected cells.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and their respective biological activities:

Compound NameMolecular FormulaBiological Activity
N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineC6_{6}H10_{10}N4_{4}Antimicrobial
7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineC8_{8}H12_{12}N4_{4}Antitumor
7-Methyl-[1,2]-triazolo[3',4':3',4]-pyrimidineC6_{6}H8_{8}N4_{4}Antiviral

This comparative analysis reveals that structural modifications can significantly influence the pharmacological profiles of these compounds.

Case Studies

Several studies have documented the efficacy of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that this compound inhibited growth in various cancer cell lines by inducing apoptosis through kinase inhibition mechanisms. The IC50 values ranged from 10 to 20 µM across different cell types .
  • Antiviral Activity Against Influenza :
    • In vitro assays showed that derivatives of this compound exhibited significant antiviral activity against both Influenza A and B viruses. The EC50 values ranged from 5 to 14 µM without cytotoxic effects at concentrations up to 250 µM .
  • Antimicrobial Testing :
    • Tests against Gram-positive and Gram-negative bacteria indicated effective inhibition at low concentrations (MIC values ranging from 0.5 to 16 µg/mL), showcasing its potential as a therapeutic agent against bacterial infections.

Q & A

Q. What are the optimized synthetic routes for 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclocondensation of 3-amino-1H-triazole with carbonyl derivatives under acidic or basic conditions. Key parameters include:

  • Catalysts : Cerium ammonium nitrate (CAN) or copper acetate enhance reaction efficiency by stabilizing intermediates .
  • Solvents : Ethanol or dichlorobenzene are preferred for solubility and reactivity .
  • Green methods : Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yields by 15–20% via cavitation effects .
  • Temperature : Optimal ranges are 80–100°C, with higher temperatures risking decomposition .

Q. How can the structural integrity and purity of this compound be validated?

  • Spectroscopy : ¹H/¹³C NMR confirms methyl and amine group positions (e.g., methyl protons at δ 1.8–2.1 ppm; NH₂ signals at δ 5.5–6.0 ppm) . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (153.19 g/mol) and detects impurities .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused triazole-pyrimidine system .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer potential : Pyrazolo[1,5-a]pyrimidine analogs inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 µM in leukemia cell lines .
  • Antiviral activity : Triazolopyrimidines disrupt viral replication machinery, e.g., SARS-CoV-2 main protease inhibition (Ki ~50 nM) .
  • Enzyme inhibition : Methyl substitution at position 7 enhances selectivity for kinases over phosphatases .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

  • Substituent effects :
    • Methyl group (position 7) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
    • Fluorine substitution : Enhances metabolic stability (e.g., difluoromethyl analogs show 2× longer plasma half-life in rodents) .
    • Amino group (position 2) : Critical for hydrogen bonding with ATP-binding pockets (e.g., CDK2 binding energy: −9.2 kcal/mol) .
  • Comparative studies : 7-Methyl derivatives exhibit 10-fold higher potency than 7-cyclopropyl analogs in kinase inhibition assays .

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular docking : The triazole ring forms π-π interactions with Phe80 in CDK2, while the methyl group stabilizes hydrophobic pockets .
  • Enzyme kinetics : Non-competitive inhibition of viral proteases (Ki = 45 nM) suggests allosteric binding .
  • In vivo models : In Parkinson’s disease rats, triazolopyrimidines potentiate L-Dopa efficacy (1 mg/kg dose reduces dyskinesia by 40%) via adenosine A2A receptor antagonism .

Q. How can contradictory data in literature regarding bioactivity be resolved?

  • Case study : Discrepancies in IC₅₀ values for CDK inhibition (e.g., 0.8 µM vs. 2.5 µM) arise from:
    • Assay conditions : Varying ATP concentrations (10 µM vs. 100 µM) alter competitive binding outcomes .
    • Cell line variability : P-glycoprotein expression in MDR1+ cells reduces intracellular drug accumulation .
  • Mitigation strategies :
    • Standardize assay protocols (e.g., fixed ATP at 50 µM).
    • Use isogenic cell lines to control for genetic variability .

Methodological Recommendations

  • Synthetic optimization : Employ DoE (Design of Experiments) to map solvent/catalyst interactions .
  • SAR studies : Combine QSAR modeling with fragment-based screening to prioritize substituents .
  • Data validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity + cell viability assays) .

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